3'-Chloro-4'-fluoro-2-pyrrolidinomethyl benzophenone
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Description
“3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone” is a chemical compound with the IUPAC name (4-chloro-2-fluorophenyl) [3- (1-pyrrolidinylmethyl)phenyl]methanone . It has a molecular weight of 317.79 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17ClFNO/c19-15-6-7-16 (17 (20)11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.79 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Antiproliferative Activity
- Synthesis and Antiproliferative Activity : Benzophenone derivatives, including those with chloro and fluoro groups, have shown significant antiproliferative activity against Dalton's lymphoma ascites (DLA) cells. Notably, compounds with fluoro and chloro substituents on the benzophenone scaffold have been found to activate caspase-activated DNase, leading to DNA fragmentation and apoptosis in tumor cells (Al‐Ghorbani et al., 2016).
Environmental Impact and Degradation
- Ozonation and Degradation in Aqueous Solutions : Benzophenone-3 (BP-3), a structurally similar compound, undergoes ozonation in aqueous solutions. This process significantly impacts aquatic ecosystems and human health. Kinetic constants and intermediates generated during ozonation have been studied, highlighting the importance of understanding the environmental fate of these compounds (Guo et al., 2016).
- Degradation Mechanism in Chlorination and UV/Chlorination : BP-3 degradation during chlorination and UV/chlorination reactions reveals insights into the environmental transformation of benzophenone derivatives. The study provides important information on the pathways and products formed during these reactions, contributing to our understanding of the environmental behavior of these compounds (Lee et al., 2020).
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-11-13(7-8-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABEICXOSYLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643658 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-73-7 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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